molecular formula C10H9ClO2 B13729905 (alphaE)-beta-Chloro-4'-methoxyacrylophenone

(alphaE)-beta-Chloro-4'-methoxyacrylophenone

Cat. No.: B13729905
M. Wt: 196.63 g/mol
InChI Key: NTFFVFPCZOKKOT-UHFFFAOYSA-N
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Description

3-Chloro-1-(4-methoxyphenyl)prop-2-en-1-one: is an organic compound belonging to the class of chalcones. Chalcones are open-chain flavonoids in which the two aromatic rings are joined by a three-carbon α,β-unsaturated carbonyl system. This compound is characterized by the presence of a chlorine atom on one aromatic ring and a methoxy group on the other, making it a versatile intermediate in organic synthesis and a subject of interest in various scientific research fields .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-1-(4-methoxyphenyl)prop-2-en-1-one typically involves a Claisen-Schmidt condensation reaction. This reaction is performed by mixing 4-methoxybenzaldehyde and 3-chlorobenzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually carried out in an ethanol solvent at room temperature, and the product is obtained after several hours of stirring .

Industrial Production Methods: In industrial settings, the synthesis may be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reagents. The product is then purified through recrystallization or other suitable purification techniques to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 3-Chloro-1-(4-methoxyphenyl)prop-2-en-1-one is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes. Its reactivity makes it a valuable building block in organic synthesis .

Biology and Medicine: The compound has shown potential biological activities, including antimicrobial, antifungal, and anticancer properties. It is used in the development of new therapeutic agents and in the study of biological pathways .

Industry: In the industrial sector, this compound is used in the production of advanced materials, such as polymers and coatings. Its unique chemical properties make it suitable for various applications in material science .

Mechanism of Action

The mechanism of action of 3-Chloro-1-(4-methoxyphenyl)prop-2-en-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, its antimicrobial activity may involve the inhibition of bacterial enzymes, while its anticancer properties may be related to the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Uniqueness: 3-Chloro-1-(4-methoxyphenyl)prop-2-en-1-one stands out due to its specific substitution pattern, which imparts unique chemical and biological properties.

Properties

IUPAC Name

3-chloro-1-(4-methoxyphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClO2/c1-13-9-4-2-8(3-5-9)10(12)6-7-11/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTFFVFPCZOKKOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C=CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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